molecular formula C17H23FN2O5 B14045206 (R)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate

(R)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B14045206
M. Wt: 354.4 g/mol
InChI Key: NILMOPRNTUZMMN-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluoro-nitrophenoxy group, and a tert-butyl ester. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluoro-nitrophenoxy group: This step involves the nucleophilic substitution reaction where a fluorine atom is introduced to the aromatic ring, followed by nitration to introduce the nitro group.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be performed using strong acids or bases.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the carboxylic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro-nitrophenoxy group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
  • ®-tert-Butyl 3-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate

Uniqueness

The unique combination of the fluoro-nitrophenoxy group and the piperidine ring in ®-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate provides distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23FN2O5

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl (3R)-3-[(2-fluoro-5-nitrophenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-4-5-12(10-19)11-24-15-9-13(20(22)23)6-7-14(15)18/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m1/s1

InChI Key

NILMOPRNTUZMMN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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